N-(4-methyl-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-(4-methyl-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methyl-2-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide is 378.10381361 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis of related compounds, which include 5-methyl-4-phenylthiazole derivatives, revealed these derivatives were synthesized and evaluated for their anticancer activity. The structural elucidation of these compounds was performed using spectral data, highlighting the significance of N-(4-methyl-2-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide related compounds in developing potential therapeutic agents (Evren et al., 2019).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of certain pharmaceuticals indicated the role of related acetamide compounds in environmental remediation processes. For instance, the study on the degradation of paracetamol, using TiO2 nanoparticles, demonstrates the potential environmental applications of related acetamide compounds in removing contaminants from water sources (Jallouli et al., 2017).
Comparative Metabolic Studies
A comparative study on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes showed the importance of understanding the metabolic pathways of related compounds. This research provides insights into the environmental and health implications of acetamide derivatives, including N-(4-methyl-2-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide (Coleman et al., 2000).
Chemoselective Acetylation Processes
Another study focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase for the synthesis of antimalarial drugs. This process optimization research highlights the chemical versatility and potential pharmaceutical applications of acetamide derivatives (Magadum & Yadav, 2018).
Anticancer, Anti-inflammatory, and Analgesic Activities
Research into the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives underscored the medicinal potential of compounds structurally related to N-(4-methyl-2-nitrophenyl)-2-phenyl-2-(phenylthio)acetamide. These studies are critical in identifying new therapeutic agents (Rani et al., 2014).
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-15-12-13-18(19(14-15)23(25)26)22-21(24)20(16-8-4-2-5-9-16)27-17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZSURNASLTGAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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